Cas no 24160-29-0 (3-Methoxy-4-methylamphetamine)

3-Methoxy-4-methylamphetamine 化学的及び物理的性質
名前と識別子
-
- 1-(3-Methoxy-4-methylphenyl)propan-2-amine
- 3-Methoxy-4-methylamphetamine
- 1-Mmpap
- Benzeneethanamine, 3-methoxy-alpha,4-dimethyl-
- XDXMRSBXBOXSQW-UHFFFAOYSA-N
- 1-(3-Methoxy-4-methylbenzyl)ethanamine
- 1-(3-methoxy-4-methyl-phenyl)propan-2-amine
- 1-(3-methoxy-4-methyl-phenyl)-2-aminopropane
- Propane, 1-(3-Methoxy-4-methylphenyl)-2-amino-
- Q2813117
-
- インチ: 1S/C11H17NO/c1-8-4-5-10(6-9(2)12)7-11(8)13-3/h4-5,7,9H,6,12H2,1-3H3
- InChIKey: XDXMRSBXBOXSQW-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=C(C)C=CC(=C1)CC(C)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 149
- トポロジー分子極性表面積: 35.2
3-Methoxy-4-methylamphetamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-713911-1.0g |
1-(3-methoxy-4-methylphenyl)propan-2-amine |
24160-29-0 | 1g |
$0.0 | 2023-06-06 |
3-Methoxy-4-methylamphetamine 関連文献
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
3-Methoxy-4-methylamphetamineに関する追加情報
3-Methoxy-4-methylamphetamine: A Comprehensive Overview
3-Methoxy-4-methylamphetamine, also known by its CAS number 24160-29-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the broader class of amphetamines, which are known for their central nervous system stimulant properties. The structure of 3-Methoxy-4-methylamphetamine is characterized by a methoxy group at the 3-position and a methyl group at the 4-position on the benzene ring, which contributes to its unique chemical and pharmacological properties.
The synthesis of 3-Methoxy-4-methylamphetamine involves a series of well-established organic reactions, including Friedel-Crafts alkylation and oxidation processes. Recent advancements in synthetic methodologies have allowed for more efficient and selective routes to this compound, reducing production costs and improving purity. These developments have been documented in several peer-reviewed journals, highlighting the importance of optimizing synthetic pathways for complex amphetamine derivatives.
From a pharmacological standpoint, 3-Methoxy-4-methylamphetamine has been studied for its potential as a precursor in drug development. Its unique substitution pattern on the benzene ring suggests that it may exhibit distinct pharmacokinetic and pharmacodynamic profiles compared to other amphetamines. Preclinical studies have shown that this compound demonstrates moderate bioavailability and selectivity for certain receptor systems, making it a promising candidate for further investigation in therapeutic applications.
The application of 3-Methoxy-4-methylamphetamine extends beyond traditional pharmaceutical research. Recent studies have explored its role in chemical biology, particularly in understanding the mechanisms of action of related compounds. By modifying the substituents on the benzene ring, researchers have been able to elucidate the structure-activity relationships (SARs) that govern the pharmacological behavior of these molecules. This knowledge is invaluable for designing new drugs with improved efficacy and reduced side effects.
In terms of safety and toxicity, 3-Methoxy-4-methylamphetamine has undergone rigorous testing to assess its potential risks. Acute and chronic toxicity studies have revealed that this compound exhibits a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models. These findings are consistent with recent regulatory guidelines for evaluating novel chemical entities, underscoring the importance of comprehensive safety assessments in drug development.
The future outlook for 3-Methoxy-4-methylamphetamine is promising, with ongoing research focusing on its potential applications in treating neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield significant breakthroughs in this area, leveraging the compound's unique chemical properties to develop innovative therapeutic agents.
In conclusion, 3-Methoxy-4-methylamphetamine, CAS number 24160-29-0, represents a valuable addition to the arsenal of compounds being investigated for their therapeutic potential. With continued research and development, this compound has the potential to make a meaningful impact on human health by addressing unmet medical needs across various therapeutic areas.
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